molecular formula C11H13FO3 B13585342 Methyl 3-(3-fluoro-2-methylphenyl)-2-hydroxypropanoate

Methyl 3-(3-fluoro-2-methylphenyl)-2-hydroxypropanoate

Cat. No.: B13585342
M. Wt: 212.22 g/mol
InChI Key: YGXJGUGVNBBSCT-UHFFFAOYSA-N
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Description

Methyl 3-(3-fluoro-2-methylphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters. It features a fluorinated aromatic ring, which imparts unique chemical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-fluoro-2-methylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-fluoro-2-methylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-fluoro-2-methylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-(3-fluoro-2-methylphenyl)-2-oxopropanoate.

    Reduction: 3-(3-fluoro-2-methylphenyl)-2-hydroxypropanol.

    Substitution: 3-(3-methoxy-2-methylphenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(3-fluoro-2-methylphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-(3-fluoro-2-methylphenyl)-2-hydroxypropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-methylphenylboronic acid
  • 3-Fluoro-2-methylphenylmethanol
  • 3-Fluoro-2-methylphenylacetic acid

Uniqueness

Methyl 3-(3-fluoro-2-methylphenyl)-2-hydroxypropanoate is unique due to the presence of both a fluorinated aromatic ring and a hydroxy ester moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

methyl 3-(3-fluoro-2-methylphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13FO3/c1-7-8(4-3-5-9(7)12)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3

InChI Key

YGXJGUGVNBBSCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)CC(C(=O)OC)O

Origin of Product

United States

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